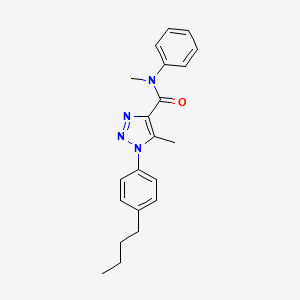
1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPTC belongs to the class of triazole compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood but is thought to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. Studies have shown that 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of biochemical and physiological effects. Studies have shown that 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis and cell cycle arrest in cancer cells, inhibit cancer cell migration and invasion, and reduce the expression of various proteins involved in cancer cell survival and proliferation. 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anticancer activity. 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its complex synthesis process, which requires a high level of expertise in organic chemistry. Additionally, the potential toxicity of 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide must be carefully considered when using it in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of new synthetic methods for 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, which could lead to the development of new cancer therapies. Additionally, the potential use of 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in combination with other anticancer agents is an area of research that warrants further investigation.
Applications De Recherche Scientifique
1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research for 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is in the field of cancer therapy. Studies have shown that 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-butylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-4-5-9-17-12-14-19(15-13-17)25-16(2)20(22-23-25)21(26)24(3)18-10-7-6-8-11-18/h6-8,10-15H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEPLORHLXJMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437923.png)
![methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437924.png)
![4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4437938.png)
![1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4437951.png)


![8-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437976.png)
![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide](/img/structure/B4437984.png)
![8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437994.png)
![1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4437995.png)

![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine](/img/structure/B4438007.png)
